1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol
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Overview
Description
1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol is an organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a pyrrolidine ring attached to the 2-position of the pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
- (4-Methyl-pyridin-2-yl)-phenyl-methanone
- N-methyl-1-(pyridin-2-yl)methanamine
Uniqueness
1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol is unique due to the presence of both a pyridine and a pyrrolidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only contain one of these rings.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDNNYXSSLBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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